Methyl 5-fluoro-6-methylpicolinate
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Overview
Description
Methyl 5-fluoro-6-methylpicolinate is a chemical compound with the CAS Number: 1245647-61-3 . Its IUPAC name is methyl 5-fluoro-6-methyl-2-pyridinecarboxylate . It has a molecular weight of 169.16 .
Molecular Structure Analysis
The InChI code for Methyl 5-fluoro-6-methylpicolinate is 1S/C8H8FNO2/c1-5-6 (9)3-4-7 (10-5)8 (11)12-2/h3-4H,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 5-fluoro-6-methylpicolinate is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Pharmacogenetics in Colorectal Cancer Therapy
Pharmacogenetic research emphasizes the necessity for personalized approaches in colorectal cancer therapy, particularly with drugs like 5-fluorouracil (5-FU). Biomarkers for predicting therapy response are crucial, with a focus on gene and protein expression related to drug metabolism and transport. This approach aims at individualizing treatment to enhance efficacy and reduce toxicity, demonstrating the importance of genetic variability in patient response to fluoropyrimidine-based regimens (Mohelníková-Duchoňová, Melichar, & Souček, 2014).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, particularly 5-FU, are foundational in treating various cancers. Advances in fluorine chemistry have enhanced the precision of these compounds in cancer treatment, allowing for better understanding and utilization in personalized medicine. The review covers methods for 5-FU synthesis and its incorporation into RNA and DNA for mechanistic studies, providing insights into how these compounds interact with nucleic acids and affect cancer cell viability (Gmeiner, 2020).
Methylchloroisothiazolinone/Methylisothiazolinone in Rinse-off Products
While not directly related to Methyl 5-fluoro-6-methylpicolinate, research on Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI) showcases the importance of understanding the pharmacological and toxicological profiles of chemicals used in various products. This review offers a risk assessment for MCI/MI, emphasizing dose and exposure's role in sensitization and allergic potential, highlighting the broader context of chemical safety and efficacy evaluation in product development (Fewings & Menné, 1999).
Safety And Hazards
properties
IUPAC Name |
methyl 5-fluoro-6-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTDWPKQBPEJHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681002 |
Source
|
Record name | Methyl 5-fluoro-6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-6-methylpicolinate | |
CAS RN |
1245647-61-3 |
Source
|
Record name | Methyl 5-fluoro-6-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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